Pirmenol hydrochloride

Overview

Description

Pirmenol hydrochloride is a pharmaceutical compound primarily used as an antiarrhythmic agent. It is classified as a Class I antiarrhythmic drug, which means it works by blocking specific sodium channels in cardiac cells. This compound is known for its ability to stabilize cardiac membranes and prevent abnormal electrical activity that leads to arrhythmias .

Mechanism of Action

Target of Action

Pirmenol hydrochloride primarily targets the muscarinic acetylcholine receptor M2 (mAchR) , potassium channels , and voltage-dependent calcium channels (VDCCs) . These targets play a crucial role in the electrophysiological properties of cardiac cells .

Mode of Action

This compound inhibits the IK.ACh current by blocking the mAchR . It also exhibits potassium and sodium-channel blocking activity . In concentrations of 0.5–5 μmol/l, pirmenol causes a marked prolongation of the action potential duration in isolated rabbit Purkinje fibres .

Biochemical Pathways

The drug’s interaction with its targets affects the adrenergic signaling in cardiomyocytes and the dopaminergic synapse . This compound causes a reduction of the steady-state sodium window current and/or of the slowly decaying components of the sodium current .

Pharmacokinetics

The steady-state pharmacokinetics of pirmenol was compared in healthy young (aged 18 to 45 y) and elderly subjects (over 65 y) given pirmenol HCl 100 mg every 12 h for a total of 14 doses . The results suggest that the dosage of pirmenol is unlikely to differ in young and elderly subjects .

Result of Action

This compound’s action results in the suppression of arrhythmias. It is particularly effective against atrial fibrillation . The drug’s interaction with its targets leads to a decrease in the fast sodium current and a prolongation of the action potential duration .

Biochemical Analysis

Biochemical Properties

Pirmenol hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the IK.ACh current by blocking muscarinic acetylcholine receptors (mAchR) with an IC50 value of 0.1 μM . This inhibition affects the action potentials in atrial and ventricular myocytes, prolonging the action potential duration at 90% repolarization in atrial muscles and Purkinje fibers . Additionally, this compound interacts with sodium channels, specifically SCN2A, SCN8A, SCN9A, and others, contributing to its antiarrhythmic properties .

Cellular Effects

This compound influences various types of cells and cellular processes. In atrial cells, it inhibits the IK.ACh current induced by carbachol or intracellular loading of GTPγS . In ventricular myocytes, it depresses the early part of the plateau and lengthens the final repolarization of action potentials . These effects on cell signaling pathways and gene expression contribute to its antiarrhythmic properties. Furthermore, this compound affects cellular metabolism by altering ion fluxes and membrane potentials, which are crucial for maintaining normal cardiac function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with muscarinic acetylcholine receptors (mAchR) and sodium channels. By blocking mAchR, it inhibits the IK.ACh current, leading to prolonged action potentials and reduced excitability in cardiac cells . Additionally, this compound acts as a sodium channel blocker, targeting SCN2A, SCN8A, SCN9A, and other subtypes . This dual mechanism of action contributes to its effectiveness in treating arrhythmias by stabilizing cardiac electrical activity and preventing abnormal heart rhythms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound remains stable and retains its antiarrhythmic properties over extended periods . Degradation may occur under certain conditions, affecting its potency and efficacy. Long-term studies in vitro and in vivo have shown that this compound can maintain its effects on cellular function, including prolonged action potentials and reduced excitability, over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In conscious, coronary artery-ligated dogs, doses of 2.5 and 5 mg/kg were effective against arrhythmias . In rats, the LD50 values were 359.9 mg/kg (oral) and 23.6 mg/kg (intravenous), while in mice, the LD50 values were 215.5 mg/kg (oral) and 20.8 mg/kg (intravenous) . These studies indicate that this compound has a dose-dependent effect, with higher doses potentially leading to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is metabolized primarily in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolic processes can affect the drug’s efficacy and duration of action. Additionally, this compound may influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity. These transport and distribution processes are crucial for the drug’s effectiveness in targeting cardiac tissues and exerting its antiarrhythmic effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the drug’s interactions with biomolecules and its overall efficacy. Understanding the subcellular distribution of this compound is essential for optimizing its therapeutic potential and minimizing potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pirmenol hydrochloride is synthesized through a series of chemical reactions involving pyridine and piperidine derivatives. The synthetic route typically involves the following steps:

Formation of the pyridine-methanol derivative: This involves the reaction of pyridine with methanol in the presence of a catalyst.

Introduction of the piperidine moiety: The pyridine-methanol derivative is then reacted with a piperidine derivative under controlled conditions to form the desired compound.

Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of pirmenol

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch reactions: Large-scale batch reactions are conducted in industrial reactors to ensure consistent quality and yield.

Purification: The crude product is purified using techniques such as crystallization and filtration to obtain high-purity this compound.

Quality control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards

Chemical Reactions Analysis

Types of Reactions

Pirmenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium hydroxide and potassium cyanide are employed under controlled conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

Pirmenol hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of antiarrhythmic agents and their mechanisms.

Biology: Investigated for its effects on ion channels and cardiac cells.

Medicine: Primarily used in the treatment of cardiac arrhythmias, particularly ventricular arrhythmias.

Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems

Comparison with Similar Compounds

Pirmenol hydrochloride is compared with other similar antiarrhythmic compounds, such as:

Lidocaine: Another Class I antiarrhythmic agent, but with a shorter half-life and different pharmacokinetic properties.

Procainamide: Similar in its mechanism of action but differs in its side effect profile and clinical applications.

Quinidine: Also a Class I antiarrhythmic agent, but with a broader spectrum of activity and different side effects

This compound is unique in its long half-life and low toxicity, making it a preferred choice for certain types of arrhythmias .

Properties

CAS No. |

61477-94-9 |

|---|---|

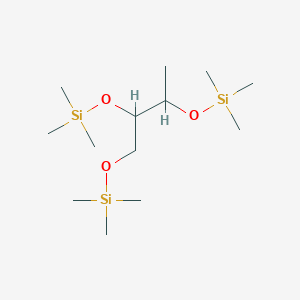

Molecular Formula |

C22H31ClN2O |

Molecular Weight |

374.9 g/mol |

IUPAC Name |

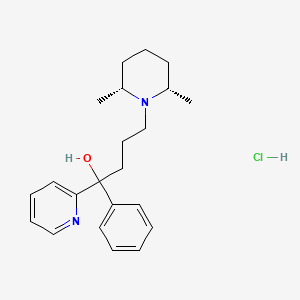

(1R)-4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol;hydrochloride |

InChI |

InChI=1S/C22H30N2O.ClH/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21;/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3;1H/t18-,19+,22-;/m1./s1 |

InChI Key |

HFIHPVIVQSWZBV-UBKAUKJESA-N |

SMILES |

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1CCC[C@@](C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl |

Canonical SMILES |

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl |

Synonyms |

CI 845 cis-alpha-(3-(2,6-dimethyl-1-piperidinyl)propyl)-alpha-phenyl-2-pyridinemethanol monohydrochloride pirmenol pirmenol hydrochloride |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[[[8-[(1-Tert-butyl-5-tetrazolyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]amino]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1197244.png)

![[(5-methanesulfinyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}pentylidene)amino]oxysulfonic acid](/img/structure/B1197248.png)

![4-[(4-Phenyl-2-thiazolyl)amino]-benzenesulfonamide](/img/structure/B1197250.png)